molecular formula C8H6BrNZn B1148197 4-Cyanobenzylzinc bromide CAS No. 135579-87-2

4-Cyanobenzylzinc bromide

Cat. No.: B1148197
CAS No.: 135579-87-2
M. Wt: 261.43
InChI Key:
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Description

4-Cyanobenzylzinc bromide is an organozinc reagent with the chemical formula C8H6BrNZn . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyanobenzylzinc bromide can be synthesized by the reaction of 4-cyanobenzyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the preparation of this compound may involve the use of more efficient and scalable methods. One such method includes the use of zinc oxide and dimethyl zinc bromide as reagents. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Cyanobenzylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Negishi Coupling: This reaction typically involves the use of palladium or nickel catalysts, along with a base such as triethylamine.

    Substitution Reactions: Common reagents include various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-cyanobenzylzinc bromide involves its ability to act as a nucleophile in various reactions. The zinc atom coordinates with the bromide, making the benzyl group more reactive towards electrophiles. This reactivity allows it to participate in coupling reactions, where it forms new carbon-carbon bonds through the transfer of the benzyl group to an electrophilic partner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanobenzylzinc bromide is unique due to its combination of the benzyl group with a zinc atom, providing enhanced reactivity and versatility in synthetic applications. Its ability to participate in a wide range of coupling reactions makes it a valuable reagent in organic chemistry .

Properties

IUPAC Name

bromozinc(1+);4-methanidylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N.BrH.Zn/c1-7-2-4-8(6-9)5-3-7;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZQOIOPGDXHKW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)C#N.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302895
Record name Bromo[(4-cyanophenyl)methyl]zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135579-87-2
Record name Bromo[(4-cyanophenyl)methyl]zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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